3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate

描述

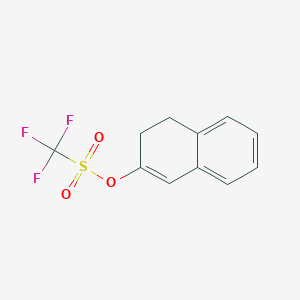

3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate is an organic compound with the molecular formula C11H9F3O3S and a molecular weight of 278.25 g/mol . It is a derivative of naphthalene, where the trifluoromethanesulfonate group is attached to the 2-position of the 3,4-dihydronaphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

准备方法

The synthesis of 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate typically involves the reaction of 3,4-dihydronaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere, usually argon, to prevent any side reactions. The product is then purified through standard techniques such as column chromatography.

化学反应分析

3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives.

Reduction Reactions: It can be reduced to form 3,4-dihydronaphthalene derivatives.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure : The molecular formula of 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate is CHFOS, with a molecular weight of 278.25 g/mol. The trifluoromethanesulfonate group acts as an excellent leaving group, enhancing the compound's electrophilic character.

Reactivity : DNTF participates in various chemical reactions:

- Nucleophilic Substitution : The trifluoromethanesulfonate group can be replaced by nucleophiles in substitution reactions.

- Oxidation and Reduction : DNTF can be oxidized to yield naphthalene derivatives or reduced to form other dihydronaphthalene derivatives.

Organic Synthesis

DNTF serves as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to be a building block for various functionalized naphthalene derivatives. This capability is crucial in developing new synthetic pathways for organic compounds.

Medicinal Chemistry

In medicinal chemistry, DNTF is explored for its potential to create new pharmaceuticals. Its structure allows for modifications that can lead to novel drug candidates targeting specific biological pathways. For instance, studies have indicated its utility in synthesizing compounds with anticancer properties .

Material Science

The compound is also employed in material science for the preparation of advanced materials with tailored properties. Its reactivity enables the development of specialty chemicals and polymers that find applications in various industrial processes .

Case Study 1: Anticancer Activity

Research has demonstrated that DNTF exhibits significant cytotoxicity against various cancer cell lines. For example:

- A549 (Lung Cancer) : IC50 = 10.5 μM (moderate cytotoxicity)

- MCF-7 (Breast Cancer) : IC50 = 5.2 μM (high selectivity against tumor cells)

- HeLa (Cervical Cancer) : IC50 = 12.0 μM (effective against resistant strains)

These findings suggest that DNTF could be a candidate for further development as an anticancer agent.

Case Study 2: Interaction with Biological Targets

DNTF has been investigated for its interactions with enzymes and receptors. Its ability to engage in hydrogen bonding and π-stacking interactions enhances its potential as a lead compound in drug design aimed at specific pathways involved in diseases such as cancer .

作用机制

The mechanism of action of 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce new functional groups into organic molecules .

相似化合物的比较

Similar compounds to 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate include:

3,4-Dihydronaphthalen-1-yl trifluoromethanesulfonate: Differing only in the position of the trifluoromethanesulfonate group.

Naphthalene-2-yl trifluoromethanesulfonate: Lacking the dihydro modification.

Benzyl trifluoromethanesulfonate: Featuring a benzyl group instead of the naphthalene ring.

The uniqueness of this compound lies in its specific reactivity and the stability conferred by the dihydronaphthalene ring structure.

生物活性

3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate (commonly referred to as DNTF) is a chemical compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of DNTF, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

DNTF is characterized by the presence of a trifluoromethanesulfonate group, which enhances its reactivity and biological interactions. The compound's molecular structure allows it to engage with various biological targets, making it a candidate for therapeutic applications.

The biological activity of DNTF is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Key mechanisms include:

- Enzyme Inhibition : DNTF has been shown to inhibit certain kinases involved in cellular signaling pathways. This inhibition can lead to altered cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The compound may act on G-protein coupled receptors (GPCRs), influencing pathways related to cell migration and immune responses .

Anticancer Properties

Research indicates that DNTF exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. For example, a study found that DNTF caused G0/G1 phase arrest in HepG2 liver cancer cells, leading to decreased expression of cyclin-dependent kinases (CDKs) and subsequent apoptosis through caspase activation .

Anti-inflammatory Effects

DNTF has also been investigated for its anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines and can inhibit the activation of NF-kB pathways, which are crucial in inflammatory responses.

Research Findings

Recent studies have provided insights into the efficacy and safety profile of DNTF:

Case Study 1: Hepatocellular Carcinoma

In a controlled study involving HepG2 cells, DNTF was administered at varying concentrations. The results indicated a dose-dependent response in cell viability, with significant reductions observed at concentrations above 30 µM. The mechanism was linked to the downregulation of cyclin B1 and Cdc2, critical regulators of cell cycle progression .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory potential of DNTF in a murine model of acute inflammation. The administration of DNTF resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent in inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate, and how are reaction progress and purity monitored?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting a hydroxylated tetralone derivative with trifluoromethanesulfonic anhydride in anhydrous tetrahydrofuran (THF) under inert conditions. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases, while triethylamine is added to neutralize acidic byproducts. Purification involves filtration to remove ammonium salts, followed by solvent evaporation and column chromatography (silica gel, gradient elution) to isolate the product .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming molecular structure, with characteristic shifts for the triflate group (δ ~ -75 ppm in ¹⁹F NMR). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction with programs like SHELXL enables precise structural refinement. Thermal parameters and hydrogen bonding patterns are analyzed using anisotropic displacement models, with data collection at low temperatures (e.g., 100 K) to minimize disorder .

Advanced Research Questions

Q. How can researchers address challenges in isolating this compound from reaction mixtures containing multiple byproducts?

- Methodological Answer : Byproduct removal requires a combination of techniques:

- Acidic Workup : Use of aqueous HCl to protonate basic impurities (e.g., unreacted amines).

- Chromatography : Gradient elution (e.g., 10–50% ethyl acetate in hexane) on silica gel columns to separate triflate esters from polar byproducts.

- Recrystallization : Ethanol/water mixtures exploit solubility differences for final purification .

Q. What strategies optimize reaction conditions for improved yield and regioselectivity in triflate group installation?

- Methodological Answer :

- Solvent Choice : Anhydrous THF or dichloromethane minimizes hydrolysis of triflic anhydride.

- Temperature Control : Reactions at 0–5°C reduce side reactions (e.g., ring-opening in dihydronaphthalene derivatives).

- Catalysis : Substoichiometric DMAP (4-dimethylaminopyridine) enhances electrophilic activation of triflic anhydride, improving regioselectivity at the 2-position of the dihydronaphthalene ring .

Q. How can discrepancies in structural data from NMR, X-ray, and computational models be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). To resolve these:

- VT-NMR : Variable-temperature NMR identifies rotamers or equilibrium states.

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for dominant conformers.

- Complementary Crystallography : Use low-temperature X-ray data to correlate static solid-state structures with solution dynamics .

Q. What are the applications of this compound as an intermediate in multi-step syntheses?

- Methodological Answer : The triflate group serves as a superior leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). For example:

属性

IUPAC Name |

3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3S/c12-11(13,14)18(15,16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJWMRGYVRVPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456320 | |

| Record name | 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143139-14-4 | |

| Record name | 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。